molecular formula C11H14BrNO6S B6632569 (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid

(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid

Katalognummer B6632569
Molekulargewicht: 368.20 g/mol
InChI-Schlüssel: VSDDZBLYXCOYNO-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BMS-986142 and belongs to the class of small molecule inhibitors that target the Tyk2 enzyme. Tyk2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in inflammation and immune responses.

Wirkmechanismus

(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid exerts its therapeutic effects by inhibiting the activity of the Tyk2 enzyme. Tyk2 is a member of the JAK family of enzymes that play a crucial role in the signaling pathways involved in inflammation and immune responses. By inhibiting the activity of Tyk2, (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of various autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects:
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid has been shown to have significant biochemical and physiological effects in preclinical studies. In particular, this compound has been shown to reduce the production of pro-inflammatory cytokines, including IL-6, IL-12, and IFN-γ, which are involved in the development of autoimmune disorders and inflammatory diseases. Moreover, (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid has also been shown to inhibit the growth and proliferation of cancer cells, indicating its potential as an anti-cancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid is its specificity towards the Tyk2 enzyme, which makes it a promising therapeutic agent for the treatment of various diseases. Moreover, this compound has shown excellent pharmacokinetic properties, including high oral bioavailability and low clearance rates. However, the main limitation of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid is its low solubility in water, which can affect its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid. One potential direction is the investigation of its efficacy in clinical trials for the treatment of autoimmune disorders and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid and its potential as an anti-cancer agent. Additionally, the development of more water-soluble derivatives of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid could improve its efficacy and pharmacokinetic properties.

Synthesemethoden

The synthesis of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid involves a multi-step process that starts with the reaction of 3-bromo-4-methoxyaniline with chlorosulfonic acid to form 3-bromo-4-methoxyphenylsulfonic acid. The next step involves the reaction of 3-bromo-4-methoxyphenylsulfonic acid with diethylamine to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with (2R)-2-hydroxy-4-((tert-butoxycarbonyl)amino)butanoic acid to form (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid.

Wissenschaftliche Forschungsanwendungen

(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammation. In particular, this compound has shown promising results in preclinical studies for the treatment of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Moreover, (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid has also been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth and proliferation of cancer cells.

Eigenschaften

IUPAC Name

(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO6S/c1-19-10-3-2-7(6-8(10)12)20(17,18)13-9(4-5-14)11(15)16/h2-3,6,9,13-14H,4-5H2,1H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDDZBLYXCOYNO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(CCO)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N[C@H](CCO)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.